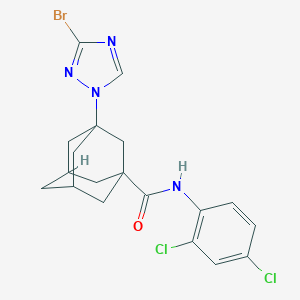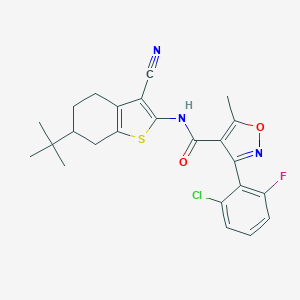![molecular formula C19H14FNO3S2 B446654 methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B446654.png)
methyl 5'-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3'-bithiophene-4'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a prop-2-enoyl group, and a bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate typically involves multiple steps, including the formation of the bithiophene core, the introduction of the fluorophenyl group, and the coupling of the prop-2-enoyl group. Common synthetic routes may involve:
Formation of the Bithiophene Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where two thiophene rings are coupled using a palladium catalyst and a boron reagent.
Introduction of the Fluorophenyl Group: This step may involve a halogenation reaction followed by a nucleophilic substitution to introduce the fluorophenyl group onto the bithiophene core.
Coupling of the Prop-2-enoyl Group: The final step involves the coupling of the prop-2-enoyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate can be compared with other similar compounds, such as:
Methyl 5’-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5’-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of methyl 5’-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-2,3’-bithiophene-4’-carboxylate lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Propriétés
Formule moléculaire |
C19H14FNO3S2 |
|---|---|
Poids moléculaire |
387.5g/mol |
Nom IUPAC |
methyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14FNO3S2/c1-24-19(23)17-14(15-3-2-10-25-15)11-26-18(17)21-16(22)9-6-12-4-7-13(20)8-5-12/h2-11H,1H3,(H,21,22)/b9-6+ |
Clé InChI |
UUZZTDVOXHCKTK-RMKNXTFCSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
SMILES isomérique |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)/C=C/C3=CC=C(C=C3)F |
SMILES canonique |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C=CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-4-(4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}benzoyl)piperazine](/img/structure/B446571.png)
![Dimethyl 5-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)isophthalate](/img/structure/B446573.png)





![Methyl 4,5-dimethoxy-2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B446584.png)
![2-{[(2-Methylphenoxy)acetyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446586.png)


![Propyl 4-(4-isobutylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446590.png)
![N-(2-butylphenyl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B446591.png)

